5-Bromo-2-(3-chlorophenoxy)pyrimidine

Description

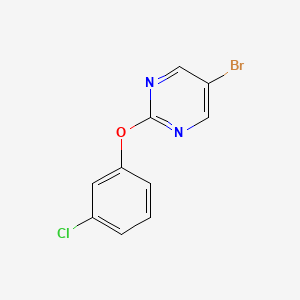

5-Bromo-2-(3-chlorophenoxy)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-chlorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQVRMZSPQBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of the pyrimidine ring. Other brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) can also be used .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (MCPBA).

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 5-bromo-2-(3-chlorophenoxy)pyrimidine, exhibit promising anticancer properties. A study showed that certain pyrimidine derivatives could induce apoptosis in cancer cell lines such as HepG2 and HeLa. The mechanism involves the upregulation of pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, suggesting potential therapeutic applications in cancer treatment .

Antifungal Properties

The compound has also been studied for its antifungal activity. In vitro tests demonstrated that specific pyrimidine derivatives exhibited significant inhibition against fungal pathogens such as Botrytis cinerea and Phomopsis sp. These findings indicate that this compound could serve as a lead compound in developing antifungal agents .

Agricultural Applications

Herbicide Development

Pyrimidine derivatives are being explored for their potential use as herbicides. The chlorophenoxy group enhances the herbicidal activity of the pyrimidine core, making compounds like this compound candidates for further development in agricultural chemistry . Research has focused on the structure-activity relationship (SAR) to optimize efficacy against specific weed species.

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-step reactions that improve yield and reduce environmental impact. Recent advancements in synthetic methodologies have highlighted efficient routes that minimize waste and enhance raw material utilization .

Material Science

In material science, pyrimidine derivatives are utilized in the development of organic electronic materials due to their electronic properties. The incorporation of bromine and chlorine into the pyrimidine structure can modify its electronic characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c) Structure: The phenoxy group contains a trifluoromethoxy (-OCF₃) substituent at the 4-position instead of 3-chloro. Synthesis: Prepared in 79% yield via coupling of 5-bromo-2-iodopyrimidine with 4-(trifluoromethoxy)phenol . Properties: The electron-withdrawing -OCF₃ group enhances stability and may alter intermolecular interactions compared to the 3-chloro analog.

- 5-Bromo-2-(4-chlorophenoxy)methoxypyrimidine (4e) Structure: Features a 4-chlorophenoxy group with an additional methoxy (-OCH₃) substituent. Properties: Melting point = 102°C; NMR (δ 8.52 ppm for H-4/H-6) and IR (1570 cm⁻¹ for pyrimidine ring) data indicate distinct electronic effects from the methoxy group .

- 5-Bromo-2-(p-tolyloxy)pyrimidine Structure: Substituted with a 4-methylphenoxy group. Properties: Molecular weight = 265.11 g/mol; 97% purity.

Table 1: Substituent Effects on Phenoxy-Modified Pyrimidines

*Calculated based on formula C₁₀H₇BrClN₂O.

Variations in the Pyrimidine Core

- 5-Bromo-2-(cyclopropylmethoxy)pyrimidine Structure: Cyclopropylmethoxy (-OCH₂C₃H₅) replaces the phenoxy group. Applications: Used in medicinal chemistry for its steric bulk, which may hinder metabolic degradation .

- 5-Bromo-2-(tert-butylacetylene-1-yl)pyrimidine Structure: Alkyne substituent at the 2-position. Synthesis: Generated via Sonogashira coupling, highlighting versatility in introducing diverse functional groups .

Table 2: Core-Modified Pyrimidine Derivatives

Halogen and Functional Group Comparisons

- 5-Bromo-6-chloro-4(3H)-pyrimidinone Structure: Bromine at C5 and chlorine at C6 on a pyrimidinone core. Properties: The ketone group at C4 increases polarity, affecting solubility .

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

Key Research Findings

Synthetic Feasibility: Phenoxy-substituted pyrimidines (e.g., 22c) are synthesized efficiently (>75% yields) via halogen displacement reactions .

Structural Influences :

- Electron-withdrawing groups (e.g., -Cl, -OCF₃) lower electron density on the pyrimidine ring, affecting reactivity in cross-coupling reactions .

- Bulky substituents (e.g., cyclopropylmethoxy) improve metabolic stability in drug candidates .

Crystallography : Analogs like 5-bromo-2-[5-(4-nitrophenyl)-3-phenylpyrazolyl]pyrimidine exhibit specific intermolecular interactions (C-H···N/O), influencing solid-state packing and solubility .

Biological Activity

5-Bromo-2-(3-chlorophenoxy)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position of the pyrimidine ring. This structural configuration is believed to contribute to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of this compound compared to other derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 45 ± 5 | |

| HCT-116 | 6 ± 1 | ||

| HepG-2 | 48 ± 10 | ||

| Other Pyrimidine Derivatives | MCF-7 | 46 ± 4 | |

| HCT-116 | 7 ± 1 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows superior activity against HCT-116 cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is linked to several mechanisms:

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant alterations in cell cycle progression. For example, flow cytometry analysis revealed an increase in the G0-G1 phase and a decrease in S and G2/M phases in treated HepG2 cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. In HepG2 cells, treatment resulted in elevated levels of pro-apoptotic proteins such as Bax and caspase-3, while decreasing anti-apoptotic Bcl-2 levels . This suggests that the compound promotes programmed cell death, a desirable effect in cancer therapy.

- Enzymatic Inhibition : The compound's ability to inhibit cyclin-dependent kinase 2 (CDK2) was also noted, with significant inhibitory activity observed at low concentrations (IC50 values ranging from 0.057 to 0.119 µM) compared to known inhibitors like sorafenib .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF-7 and HCT-116 Cells : A study demonstrated that this compound significantly inhibited the growth of both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent cytotoxicity .

- Mechanistic Insights : Another investigation into its mechanism revealed that treatment altered apoptotic pathways, confirming its role as a potential therapeutic agent against cancers characterized by dysregulated apoptosis .

Q & A

What are the common synthetic routes for preparing 5-Bromo-2-(3-chlorophenoxy)pyrimidine, and how can competing by-products be minimized?

Basic

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, substituting a bromine atom at the 5-position of pyrimidine can be achieved via halogen exchange reactions, while the 3-chlorophenoxy group is introduced through SNAr using 3-chlorophenol under basic conditions (K₂CO₃, DMF, 80–100°C). Competing by-products, such as over-substituted derivatives, can be minimized by controlling stoichiometry (limiting phenol equivalents) and reaction time .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., coupling constants for aromatic protons and chlorine/bromine-induced deshielding effects).

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ peak matching theoretical m/z).

- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly when substituent electronic effects complicate NMR interpretation .

How can computational methods predict reactivity and regioselectivity in derivatization reactions of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic attack sites by analyzing frontier molecular orbitals (HOMO/LUMO). For instance, the electron-withdrawing 3-chlorophenoxy group reduces electron density at the pyrimidine C4 position, directing electrophilic substitutions to C6. Comparative studies with analogues (e.g., trifluoromethyl-substituted derivatives in ) validate these predictions.

How can contradictory literature data on catalytic cross-coupling efficiencies be resolved?

Advanced

Contradictions often arise from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) or solvent polarity. Systematic reproducibility studies should:

- Isolate variables (catalyst loading, temperature, ligand ratios).

- Use kinetic profiling (e.g., in situ IR monitoring) to track intermediate formation.

- Benchmark against structurally similar compounds (e.g., 5-Bromo-2-(3,5-difluorophenoxy)pyrimidine ) to identify substituent-specific effects.

What strategies optimize regioselective functionalization of the pyrimidine ring?

Intermediate

Regioselectivity is influenced by steric and electronic factors:

- Directed ortho-Metalation : Use directing groups (e.g., -NH₂) to temporarily block reactive sites.

- Protecting Groups : Temporarily mask the chlorophenoxy group during bromine substitution.

- Solvent Effects : Polar aprotic solvents (DMSO) enhance SNAr at electron-deficient positions .

How does the 3-chlorophenoxy substituent influence electronic properties and intermolecular interactions?

Advanced

The 3-chlorophenoxy group acts as an electron-withdrawing moiety, lowering the pyrimidine ring’s electron density. This enhances stability toward oxidation but reduces nucleophilic aromatic substitution rates. π-π stacking interactions with aromatic systems (e.g., in co-crystallization studies) can be probed via Hirshfeld surface analysis .

What are the stability considerations for long-term storage of this compound?

Basic

The compound is light- and moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., hydrolyzed phenoxy groups) can be monitored via periodic HPLC-UV analysis (C18 column, acetonitrile/water gradient) .

How can competing reaction pathways in multi-step syntheses be analyzed methodologically?

Advanced

Use reaction progress kinetic analysis (RPKA) to identify rate-determining steps and intermediates. For example, competitive Buchwald-Hartwig amination vs. Ullmann coupling can be distinguished by varying ligand systems (bidentate vs. monodentate) and tracking intermediates via LC-MS .

What role does the bromine atom play in mediating biological activity or material properties?

Intermediate

Bromine enhances intermolecular halogen bonding, which is critical in crystal engineering and ligand-protein interactions. Comparative studies with non-brominated analogues (e.g., 2-(3-chlorophenoxy)pyrimidine) reveal its impact on melting points and solubility .

How can advanced separation techniques resolve structurally similar impurities?

Advanced

Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) effectively separate diastereomers or regioisomers. For example, trace impurities from competing phenoxy substitution (e.g., 4-chloro isomers) are resolved using heptane/isopropanol gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.